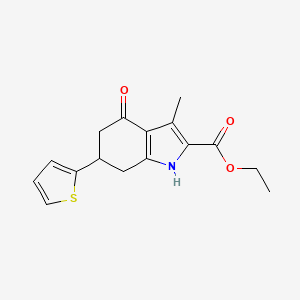

ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-4-oxo-6-thiophen-2-yl-1,5,6,7-tetrahydroindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-3-20-16(19)15-9(2)14-11(17-15)7-10(8-12(14)18)13-5-4-6-21-13/h4-6,10,17H,3,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVMEQPGMCCZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Biological Activity in Indole Derivatives

Indole derivatives, including those with substituted groups such as thiophenes, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound , ethyl 3-methyl-4-oxo-6-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indole-2-carboxylate, is likely to exhibit various pharmacological properties based on its structural features.

Common Biological Activities

-

Antimicrobial Activity

- Many indole derivatives show promising antimicrobial properties against bacteria and fungi. The presence of electron-withdrawing groups can enhance their efficacy.

-

Anticancer Properties

- Indoles have been studied for their ability to inhibit cancer cell proliferation. Compounds with specific substitutions can interact with various cellular pathways involved in cancer progression.

-

Anti-inflammatory Effects

- Certain indoles exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.

-

Neuroprotective Effects

- Some studies suggest that indole derivatives may protect neuronal cells from oxidative stress and apoptosis.

Methodologies for Assessing Biological Activity

To evaluate the biological activity of this compound, researchers typically employ several methodologies:

- In Vitro Assays : These include cell viability assays (MTT or XTT), apoptosis assays (Annexin V/PI staining), and antimicrobial susceptibility testing.

- In Vivo Studies : Animal models are used to assess the pharmacokinetics and therapeutic efficacy of the compound.

- Molecular Docking Studies : Computational methods can predict how well the compound binds to various biological targets.

Data Table Example

| Biological Activity | Methodology Used | Reference |

|---|---|---|

| Antimicrobial | Disk diffusion assay | |

| Anticancer | MTT assay on HeLa cells | |

| Anti-inflammatory | ELISA for cytokine levels | |

| Neuroprotective | ROS measurement in neuronal cells |

Case Studies

- Anticancer Activity : A study explored a series of indole derivatives and found that compounds with thiophene substitutions exhibited significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

- Neuroprotective Effects : Research indicated that certain indole derivatives could reduce oxidative stress markers in a Parkinson's disease model. The compound's ability to scavenge free radicals was highlighted as a key mechanism.

- Antimicrobial Properties : A recent investigation into various indole derivatives demonstrated potent activity against Gram-positive bacteria, suggesting that modifications at the indole ring can enhance antibacterial efficacy.

Comparison with Similar Compounds

Key Features :

- Functional Groups: 3-Methyl group: May sterically hinder electrophilic substitutions, influencing reactivity . Thiophene at C6: The sulfur atom in thiophene increases electron-richness compared to furan, altering electronic properties and metabolic stability .

Hypothetical Molecular Formula: C₁₇H₁₇NO₃S (inferred from analogs in ).

The compound’s structural and functional distinctions are highlighted through comparisons with key analogs (Table 1).

Table 1: Structural and Functional Comparison

Key Comparative Insights :

Substituent Effects on Reactivity and Bioactivity: Thiophene vs. Furan: The thiophene group in the target compound offers higher lipophilicity and metabolic stability compared to the furan analog . This could enhance blood-brain barrier penetration for neurological targets. Halogenation: Bromine and fluorine in ethyl 3-bromo-6,6-difluoro derivatives increase electrophilicity, enabling covalent binding to cysteine residues in enzymes . The target compound lacks halogens, suggesting non-covalent interactions dominate.

Functional Group Influence: 3-Methyl vs. 4-Oxo Group: Common across analogs, this group likely stabilizes the tetrahydroindole ring via keto-enol tautomerism , affecting conformational dynamics and binding to flat active sites (e.g., ATP pockets).

Biological Implications :

- Thiophene-containing analogs are understudied, but sulfur’s electron-rich nature may facilitate interactions with metalloenzymes or aromatic residues in proteins .

- Halogenated derivatives (e.g., bromo/fluoro) show promise in anti-inflammatory and neuroprotective roles , whereas the target compound’s lack of halogens may shift activity toward antimicrobial or antiproliferative pathways.

Synthetic Considerations: The target compound’s synthesis likely parallels routes for ethyl 3-amino-6-(5-methyl-2-furyl) analogs, substituting furan precursors with thiophene derivatives (e.g., thiophene-2-boronic acid in Suzuki couplings) . Yields may vary due to thiophene’s lower reactivity in cross-coupling reactions compared to furan .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.